Camelliatannin A

Description

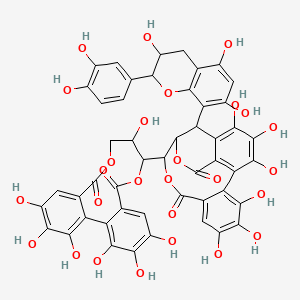

Structure

2D Structure

Properties

CAS No. |

138256-93-6 |

|---|---|

Molecular Formula |

C49H36O27 |

Molecular Weight |

1056.8 g/mol |

IUPAC Name |

19-[2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-14-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-2,3,4,7,8,9-hexahydroxy-13,16-dioxatetracyclo[13.3.1.05,18.06,11]nonadeca-1,3,5(18),6,8,10-hexaene-12,17-dione |

InChI |

InChI=1S/C49H36O27/c50-15-2-1-10(3-17(15)52)41-22(57)4-11-16(51)8-18(53)27(42(11)73-41)30-29-31-28(38(65)40(67)39(29)66)26-14(7-21(56)34(61)37(26)64)48(70)76-45(44(30)75-49(31)71)43-23(58)9-72-46(68)12-5-19(54)32(59)35(62)24(12)25-13(47(69)74-43)6-20(55)33(60)36(25)63/h1-3,5-8,22-23,30,41,43-45,50-67H,4,9H2 |

InChI Key |

VFRPPNXPLILJQH-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C3=C(C(=C6O)O)O)C(=O)O4)O)O)O)C7C(COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C4C(OC(=O)C5=CC(=C(C(=C5C6=C(C3=C(C(=C6O)O)O)C(=O)O4)O)O)O)C7C(COC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O7)O)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

Other CAS No. |

138256-93-6 |

Synonyms |

camelliatannin A |

Origin of Product |

United States |

Botanical Sourcing and Occurrence of Camelliatannin a

Isolation from Camellia japonica L. and Related Species

Camelliatannin A has been successfully isolated from Camellia japonica L., a prominent species within the Theaceae family, known for its traditional uses in folk medicine in Japan, China, and Korea. researchgate.netresearchgate.netflybase.orgwikipedia.org Beyond Camellia japonica, this compound has also been reported in Camellia hongkongensis. researchgate.net

The isolation of camelliatannins, including this compound, typically involves extraction procedures from plant material. For instance, studies have detailed the use of ethanol (B145695) extracts from Camellia japonica leaves, followed by partitioning with butanol-water (BuOH:H2O) and subsequent fractionation using chromatographic techniques such as Sephadex LH-20 and silica (B1680970) (normal or reverse phase). flybase.orgwikipedia.org

This compound is part of a broader group of complex tannins known as camelliatannins, which are characterized by an epicatechin core linked to a C-glucosyl ellagitannin moiety. researchgate.net Other notable camelliatannins isolated from Camellia japonica include Camelliatannins B, C, D, F, G, and H. researchgate.net Additionally, other tannins like camelliins A and B have been identified within the Camellia genus. researchgate.net

The following table summarizes the isolation of this compound and other related compounds from Camellia species:

| Compound Name | Source Species | Plant Organ(s) Isolated From | Structural Class |

| This compound | Camellia japonica L., Camellia hongkongensis researchgate.netresearchgate.netflybase.orgwikipedia.org | Leaves, Fruits researchgate.netflybase.org | Complex Tannin |

| Camelliatannin B | Camellia japonica L. researchgate.net | Not specified (part of camelliatannin group) researchgate.net | Complex Tannin |

| Camelliatannin C | Camellia japonica L. researchgate.net | Leaves wikipedia.org | Complex Tannin |

| Camelliatannin D | Camellia japonica L. researchgate.net | Not specified (part of camelliatannin group) researchgate.net | Complex Tannin |

| Camelliatannin F | Camellia japonica L. researchgate.net | Leaves researchgate.net | Complex Tannin |

| Camelliatannin G | Camellia japonica L. researchgate.net | Leaves researchgate.net | Complex Tannin |

| Camelliatannin H | Camellia japonica L. researchgate.net | Fruits researchgate.net | Dimeric Hydrolyzable Tannin researchgate.net |

| Camelliin A | Camellia japonica L. researchgate.net | Flower Buds researchgate.net | Tannin |

| Camelliin B | Camellia japonica L. researchgate.net | Flower Buds researchgate.net | Tannin |

| Quercetin | Camellia japonica L. flybase.org | Leaves flybase.org | Flavonoid |

| Apigenin | Camellia japonica L. flybase.org | Leaves flybase.org | Flavonoid |

| Kaempferol | Camellia japonica L. flybase.org | Leaves flybase.org | Flavonoid |

| Rutin (B1680289) | Camellia japonica L. flybase.org | Leaves flybase.org | Flavonoid Glycoside |

| Quercitrin | Camellia japonica L. flybase.org | Leaves flybase.org | Flavonoid Glycoside |

Distribution of this compound in Plant Organs and Tissues

This compound has been identified in various parts of the Camellia plant. Specifically, it has been reported to be present in the leaves of Camellia japonica L. flybase.orgwikipedia.org. Furthermore, this compound, along with other camelliatannins such as F, G, and H, has been isolated from the fruits of Camellia japonica L. researchgate.net. Related tannins, Camelliins A and B, have been detected in the flower buds of Camellia japonica. researchgate.net While general plant tissue systems like dermal, vascular (xylem and phloem), and ground tissues are fundamental to plant structure and function, the specific distribution of this compound is noted in the aforementioned organs, indicating its presence in the chemical composition of these particular plant parts. uni.luguidetopharmacology.orgoutbreak.infonih.gov

Isolation and Chromatographic Purification Methodologies for Camelliatannin a

Extraction Techniques from Plant Biomass

The initial step in obtaining Camelliatannin A involves extracting it from its natural source, primarily the leaves of Camellia japonica L. jocpr.com. Plant biomass serves as a rich reservoir of diverse phytochemicals, and the choice of extraction method is paramount to efficiently recover the target compound while minimizing degradation and co-extraction of interfering substances rroij.comextractis.comfrontiersin.org.

A common approach for the extraction of this compound from Camellia japonica L. leaves involves the use of aqueous organic solvents. For instance, dried Camellia japonica L. leaves can be pulverized and subjected to extraction with 70% acetone. Following filtration, the extract undergoes vacuum concentration at 40°C. Subsequent liquid-liquid extraction steps are then performed using solvents such as ethyl ether and ethyl acetate (B1210297) to fractionate the crude extract based on polarity jocpr.com. This process yields different extracts, such as an ethyl ether extract and an ethyl acetate extract, which are then further processed for targeted compound isolation jocpr.com.

Table 1: Initial Extraction and Fractionation Yields from Camellia japonica L. Leaves

| Extraction Solvent | Yield from 2 kg Dry Biomass |

| Ethyl Ether | 13 g |

| Ethyl Acetate | 45 g |

Data based on extraction from 2 kg of dry Camellia japonica L. jocpr.com.

Advanced Chromatographic Separation Protocols

Following initial extraction, advanced chromatographic techniques are employed to separate this compound from the complex mixture of compounds present in the plant extract. These methods leverage differences in physicochemical properties, such as polarity, molecular size, and adsorption characteristics, to achieve high-resolution separation iyte.edu.trmdpi.com.

Adsorption chromatography plays a significant role in the preliminary purification and fractionation of tannins, including this compound, from crude plant extracts.

Macroporous Resins: Macroporous adsorption resins are widely utilized for the separation and purification of various natural products, including tannins and flavonoids, due to their large surface area and porous structure that allows for selective adsorption maxapress.comsci-hub.se. In the purification of this compound, Diaion HP-20 column chromatography has been effectively employed. The ethyl acetate extract obtained from Camellia japonica L. leaves can be subjected to Diaion HP-20 column chromatography. Gradient elution with ethanol-water mixtures (e.g., 20% → 40% → 60% → 80% ethanol) is used to elute different fractions based on their affinity to the resin jocpr.com. For instance, a 20% ethanol (B145695) extract yielded 23.6 g of material, which was further purified jocpr.com. Other macroporous resins like AB-8 and LX-68 have also been identified as suitable for purifying pigments and other compounds from Camellia species maxapress.comnih.govresearchgate.netnih.gov.

Sephadex LH-20: Sephadex LH-20 is a versatile liquid chromatography medium, a hydroxypropylated dextran, known for its dual hydrophilic and lipophilic character, making it suitable for separating natural products like tannins by both molecular sizing and partition mechanisms cytivalifesciences.comnih.gov. It is particularly effective for the purification and fractionation of tannins and proanthocyanidins (B150500) maxapress.comresearchgate.net. In the isolation of this compound, fractions obtained from macroporous resin chromatography can be further purified using Sephadex LH-20 column chromatography. Repeated column chromatography with Sephadex LH-20 has been instrumental in isolating this compound, alongside other camelliatannins and related compounds jocpr.com.

Table 2: Chromatographic Separation Steps and Yields for this compound Isolation

| Chromatography Type | Elution Conditions (Example) | Fraction Yield (Example) |

| Diaion HP-20 | Ethanol-water gradient (20-80%) | 23.6 g (20% ethanol extract) jocpr.com |

| Toyopearl HW-40 | Methanol-water gradient (3:7 to 7:3) | Fr. I: 1866 mg, Fr. II: 4218 mg, Fr. III: 1700 mg, Fr. IV: 1300 mg jocpr.com |

| Sephadex LH-20 | Repeated column chromatography (details vary by fraction) | Compound IX (this compound): 100 mg (from Fr. III) jocpr.com |

Data based on isolation from Camellia japonica L. jocpr.com.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools in the final stages of purifying this compound, offering high resolution, sensitivity, and speed waters.comsigmaaldrich.comchromatographyonline.comrotachrom.com. These techniques are crucial for achieving the high purity required for structural elucidation and biological activity assessments.

Normal phase HPLC has been utilized for the purification of this compound. Specific conditions include using a Zorbax SIL column (4.6 mm x 150 mm, 5 µm) with a detection wavelength of 280 nm. The mobile phase can consist of a mixture of cyclohexane (B81311) and methanol-tetrahydrofuran-formic acid (55:33:11:1) with oxalic acid (450 mg/L) at a flow rate of 2.5 mL/min at room temperature jocpr.com. This precise control over stationary phase, mobile phase, and flow rate allows for the separation of closely related compounds, ensuring the isolation of pure this compound jocpr.comedqm.eu.

UPLC, an evolution of HPLC, offers even greater efficiency, resolution, and speed due to its use of smaller particle sizes in stationary phases waters.comchromatographyonline.com. While specific UPLC protocols for this compound were not detailed, UPLC is increasingly used for rapid method development and analytical screening prior to preparative purification, enabling efficient scale-up and high-throughput processing for complex natural product mixtures waters.comchromatographyonline.com. The ability to transfer methods from analytical UPLC to preparative HPLC using focused gradients significantly enhances productivity in purification laboratories waters.com.

Centrifugal Partition Chromatography (CPC), also known as Countercurrent Chromatography (CCC), is an advanced liquid-liquid separation technique that stands out due to its unique principle: it operates without a solid stationary phase plantaanalytica.comwikipedia.orggilson.com. Instead, it utilizes two immiscible liquid phases, where one phase is held stationary by a strong centrifugal force within the rotor, and the other serves as the mobile phase plantaanalytica.comwikipedia.orgrotachrom.com. Compounds are separated based on their differential partitioning between these two liquid phases plantaanalytica.comrotachrom.com.

The absence of a solid support in CPC offers several significant advantages over traditional chromatography methods. These include enhanced selectivity, seamless scalability from analytical to industrial applications, and reduced solvent consumption, making it a more environmentally sustainable purification approach plantaanalytica.comgilson.comrotachrom.com. Furthermore, CPC avoids irreversible adsorption of compounds, leading to high sample recovery and no column degradation, which is particularly beneficial when dealing with complex natural extracts that might contain particulate matter rotachrom.comwikipedia.orggilson.com. While specific applications of CPC for this compound are not extensively documented, its utility in isolating and purifying various natural products, including other hydrolyzable tannins from plant sources, makes it a highly applicable and promising technique for this compound researchgate.net. CPC can serve as an effective pre-treatment step to purify or prepare bulk samples before further high-resolution analysis by techniques like HPLC rotachrom.com.

Table 3: Comparison of HPLC/UPLC and CPC in Purification

| Feature | HPLC/UPLC | Centrifugal Partition Chromatography (CPC) |

| Stationary Phase | Solid (e.g., silica-based) rotachrom.comgilson.com | Liquid, immobilized by centrifugal force plantaanalytica.comwikipedia.orggilson.com |

| Resolution | High waters.comsigmaaldrich.comchromatographyonline.com | High, especially for complex mixtures plantaanalytica.comrotachrom.com |

| Scalability | Can be scaled, but with challenges (e.g., column costs) waters.comrotachrom.com | Seamless from analytical to industrial scale plantaanalytica.comwikipedia.orgrotachrom.com |

| Sample Recovery | Potential for irreversible adsorption/loss rotachrom.com | High, no irreversible adsorption rotachrom.comgilson.com |

| Solvent Consumption | Can be high, especially for preparative scale rotachrom.com | Reduced due to high resolution and loading capacity plantaanalytica.comgilson.com |

| Cost | Higher operational and waste management expenses for preparative scale rotachrom.com | Cost-effective, no need to replace solid columns rotachrom.comwikipedia.orggilson.com |

| Application | Wide range, analytical to preparative rotachrom.com | Wide range, particularly natural products plantaanalytica.comgilson.com |

Structural Elucidation and Comparative Analysis of Camelliatannin a and Analogues

Spectroscopic Methodologies for Structural Characterization

The determination of Camelliatannin A's complex structure relies heavily on a combination of modern spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide complementary information essential for defining the molecule's connectivity and composition.

NMR spectroscopy is a cornerstone in the structural elucidation of complex natural products like this compound.

¹H NMR: One-dimensional proton NMR provides initial critical information regarding the types of protons present in the molecule. It helps identify the aromatic protons of the galloyl, hexahydroxydiphenoyl (HHDP), and epicatechin units, as well as the protons of the glucose core. The chemical shifts and coupling constants offer clues about the substitution patterns on the aromatic rings and the relative stereochemistry of the glucose moiety. For instance, the ¹H NMR spectra of this compound and its analogues show characteristic signals for the A and B rings of the epicatechin unit. scielo.br

2D NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY), and its variant Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for determining the three-dimensional structure. These experiments detect through-space interactions between protons that are in close proximity, allowing for the determination of stereochemistry and the identification of linkage points between different structural units. The structure of this compound was definitively established using ROESY, which confirmed the connectivity between the C-glucosidic ellagitannin part and the (-)-epicatechin (B1671481) unit. researchgate.netresearchgate.net For related compounds like Camelliatannins C and E, NOE experiments on their methylated derivatives were crucial in establishing the precise carbon-carbon linkage point (C-6' vs. C-8') on the epicatechin A-ring. researchgate.net

Mass spectrometry provides essential information on the molecular weight and elemental composition of a compound.

Fast Atom Bombardment Mass Spectrometry (FAB-MS): As a soft ionization technique, FAB-MS was historically important for analyzing large, non-volatile, and thermally labile molecules like tannins. It allows for the determination of the molecular weight by producing intact protonated molecules [M+H]⁺.

Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. researchgate.net It is widely used to analyze complex plant extracts, separating different tannins before they enter the mass spectrometer for structural analysis. LC-MS is instrumental in identifying known tannins and discovering new analogues in complex mixtures.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, which are critical for determining the elemental composition of a molecule. For this compound (C₄₉H₃₆O₂₇), the theoretical exact mass is 1056.1444 Da. nih.govuni.lu HRMS can confirm this with a high degree of certainty, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 1: Spectroscopic Data for this compound

| Technique | Information Provided | Relevance to this compound Structure |

|---|---|---|

| ¹H NMR | Provides chemical shifts and coupling constants for all protons. | Identifies aromatic and aliphatic protons, suggesting the nature and substitution of the epicatechin, glucose, and HHDP units. |

| 2D NOESY/ROESY | Detects through-space correlations between protons. | Confirmed the C-C linkage between the C-glucosidic ellagitannin and the epicatechin moiety. researchgate.netresearchgate.net |

| HRMS | Determines the highly accurate mass and elemental formula. | Confirmed the molecular formula as C₄₉H₃₆O₂₇ with a monoisotopic mass of 1056.1444 Da. nih.govuni.lu |

Identification of Naturally Occurring Camelliatannin Analogues

Several analogues of this compound have been isolated, primarily from Camellia japonica, each with unique structural variations. researchgate.net

The camelliatannin family showcases a fascinating range of structural diversity based on a common theme. Most are complex tannins composed of an epicatechin unit linked to a C-glucosidic ellagitannin. researchgate.net

Camelliatannin B: Isolated alongside this compound, it shares the core structure of a C-glucosidic ellagitannin linked to (-)-epicatechin. researchgate.net

Camelliatannins C and E: These tannins differ in the linkage position of the epicatechin unit. In Camelliatannin C, the linkage is at C-6' of the epicatechin A-ring, whereas in Camelliatannin E, it is at C-8'. researchgate.net

Camelliatannin D: This is a particularly complex analogue, composed of a dimeric hydrolyzable tannin unit linked to a flavan-3-ol (B1228485) (epicatechin). researchgate.net Its molecular formula is C₈₃H₆₂O₅₀. nih.gov

Camelliatannins F and G: These also consist of an epicatechin unit and a C-glucosidic ellagitannin moiety. nih.govjst.go.jpjst.go.jp Camelliatannin G is known to be a derivative of this compound.

Camelliatannin H: Unlike most other analogues, Camelliatannin H is a dimeric hydrolyzable tannin that lacks the flavan-3-ol (epicatechin) unit found in this compound. nih.gov

Table 2: Structural Comparison of this compound and its Analogues

| Compound | Molecular Formula | Core Structural Units | Key Differentiating Feature from this compound |

|---|---|---|---|

| This compound | C₄₉H₃₆O₂₇ nih.gov | C-glucosidic ellagitannin + (-)-epicatechin researchgate.net | Reference Compound |

| Camelliatannin C | C₄₉H₃₈O₂₈ nih.gov | C-glucosidic ellagitannin + epicatechin researchgate.net | Linkage at C-6' of epicatechin. researchgate.net |

| Camelliatannin D | C₈₃H₆₂O₅₀ nih.gov | Dimeric hydrolyzable tannin + flavan-3-ol researchgate.net | Features a larger, dimeric hydrolyzable tannin core. researchgate.net |

| Camelliatannin E | C₄₉H₃₈O₂₈ knapsackfamily.com | C-glucosidic ellagitannin + epicatechin researchgate.net | Linkage at C-8' of epicatechin. researchgate.net |

| Camelliatannin F | C₄₈H₃₄O₂₆ naturalproducts.net | C-glucosidic ellagitannin + epicatechin nih.gov | Differs in the glucose aroylation. |

| Camelliatannin G | C₄₉H₃₄O₂₉ | C-glucosidic ellagitannin + epicatechin nih.gov | Derived from this compound via oxidation. |

| Camelliatannin H | C₆₉H₅₀O₄₃ nih.gov | Dimeric hydrolyzable tannin nih.gov | Lacks the flavan-3-ol unit. |

This compound is part of the broad class of ellagitannins and shares biosynthetic precursors with many simpler members. The C-glucosidic ellagitannin core of this compound is a key feature that links it to other tannins.

Casuariin (B1255675): The structure of this compound was confirmed in part by its chemical synthesis from casuariin and (-)-epicatechin. researchgate.net Casuariin is a C-glucosidic ellagitannin with an open-chain glucose core, establishing a direct biosynthetic and structural relationship. mdpi.com

Pedunculagin: This is a common ellagitannin with two hexahydroxydiphenoyl (HHDP) groups ester-linked to a glucose core. mdpi.com It represents a more fundamental ellagitannin structure from which more complex variations, like the C-glucosidic core of this compound, are biosynthesized. researchgate.net The C-glucosidic linkage in this compound is a significant departure from the esterified HHDP groups in pedunculagin.

Tellimagrandin II and Strictinin (B1215818): These are monomeric ellagitannins that represent key intermediates in the biosynthesis of more complex structures. google.com Tellimagrandin II has one HHDP group and galloyl groups on a glucose core, while strictinin has a 4,6-galloyl group. mdpi.comgoogle.com They are foundational molecules in the biosynthetic pathways that lead to larger and more oxidized tannins like the camelliatannins.

Stereochemical and Conformational Insights

The structure of this compound is exceptionally complex, presenting significant stereochemical challenges. Public databases note that generating a 3D conformer is disallowed due to the high number of atoms and, crucially, the presence of too many undefined stereocenters. nih.gov This highlights the difficulty in fully defining its 3D structure from theoretical calculations alone.

Influence of Axial Chirality on Three-Dimensional Conformation

A pivotal aspect of the structure of this compound and its analogues is the presence of axial chirality. This type of chirality arises from restricted rotation around a chemical bond, in this case, the biaryl axis, rather than from a stereogenic center. chemeurope.com This restricted rotation leads to the existence of stable atropisomers, which are stereoisomers that can be isolated. nih.gov The axial chirality in ellagitannins, including this compound, is a determining factor in their three-dimensional conformation.

The configuration of the hexahydroxydiphenoyl (HHDP) units, which are key components of ellagitannins, is dictated by their linkage positions on the glucose core. worldscientific.com For instance, HHDP units linked at the 2,3- or 4,6-positions of a D-glucopyranose core typically exhibit an (S)-configuration, while a 3,6-linkage results in an (R)-configuration. worldscientific.com This specific stereochemistry, a direct consequence of axial chirality, forces the molecule into a particular spatial arrangement.

Recent stereochemical analyses have highlighted that the axial chirality at the C-1 position of the glucose unit in compounds like Camelliatannin G, a related C-glucosidic ellagitannin, directly influences its three-dimensional shape. For example, some of these tannins adopt a twisted boat conformation in solution. This contrasts with the more rigid chair conformation observed in other related tannins like Stachyuranin A. The specific conformation adopted due to axial chirality is not merely a structural curiosity; it has significant implications for the molecule's interaction with biological targets. mdpi.com

Impact of Linkage Stereochemistry on Molecular Interactions

The stereochemistry of the linkages between the constituent units of complex tannins like this compound plays a crucial role in defining their molecular interactions. The precise spatial orientation of hydroxyl groups and other functional moieties, governed by the linkage stereochemistry, dictates the molecule's ability to form hydrogen bonds and engage in other non-covalent interactions.

For instance, the stereochemistry of the ellagic acid linkage in Camelliatannin G is different from that in another analogue, Camelliatannin I, which directly alters its capacity for hydrogen bonding. These differences in interaction potential can lead to variations in their biological activities. The way a tannin molecule can bind to a protein, for example, is highly dependent on the three-dimensional arrangement of its phenolic hydroxyl groups, which is a direct outcome of its linkage stereochemistry.

Furthermore, the presence or absence of certain structural motifs, which are connected with specific stereochemistry, can significantly influence the molecule's biological profile. For example, the lack of a flavanol unit in Camelliatannin H is correlated with its distinct inhibitory activity against HIV-1 protease, suggesting that specific structural and stereochemical features are critical for target specificity. The linkage between the C-glucosidic ellagitannin moiety and the epicatechin core in camelliatannins, a defining feature of this subclass of tannins, creates a unique three-dimensional architecture that governs its interactions with macromolecules. researchgate.net

Synthetic and Semi Synthetic Strategies for Camelliatannin a and Its Structural Analogues

Biomimetic Synthesis Approaches for Ellagitannins

Biomimetic synthesis aims to replicate natural biosynthetic pathways in a laboratory setting, often leading to more efficient and stereoselective routes for complex natural products. For ellagitannins, particularly the C-glucosidic subclass, biomimetic strategies are crucial due to their unique structural complexities nih.govnih.govcdutcm.edu.cn.

A key aspect of ellagitannin biosynthesis involves the oxidative metabolism of gallotannins, which increases their hydrophilicity and leads to the formation of various ellagitannins invivochem.com. The core structure of ellagitannins is typically assembled from D-glucopyranose and gallic acid thegoodscentscompany.com. Biomimetic approaches have successfully been applied to the total synthesis of several ellagitannins, including vescalin (B1256471) and 5-O-desgalloylepipunicacortein A nih.govthegoodscentscompany.comnih.govbg.ac.rs.

One critical step in these biomimetic syntheses is the formation of the characteristic C-aryl glucosidic bond. For instance, the total synthesis of 5-O-desgalloylepipunicacortein A was achieved through a biomimetic aldol-type reaction, exploiting the inherent chemical reactivity of a glucopyranosic hemiacetal precursor without the need for activating or protecting groups thegoodscentscompany.comnih.gov. Similarly, the total synthesis of (-)-vescalin involved a phenolic aldol-type C-glucosidation event nih.govbg.ac.rs.

Another vital biomimetic step is the intramolecular dehydrogenative coupling reaction, often mediated by copper-amine complexes nih.gov. Studies suggest that laccase-type multi-copper phenol (B47542) oxidases are involved in the natural biosynthesis of ellagitannins, and their chemical mimics, such as CuCl₂/sparteine (B1682161) systems, have proven effective in laboratory syntheses nih.gov.

Regioselective Modification Methodologies for Tannin Structures

The presence of numerous hydroxyl groups in tannin structures necessitates highly regioselective modification methodologies to achieve desired structural analogues or to facilitate total synthesis. Phenolic and aliphatic hydroxyl groups are reactive functions that can be selectively modified to tune tannin structure, increase chemical reactivity, or improve solubility in organic solvents nih.govhmdb.ca.

One common strategy involves the use of protecting groups, such as acetyl or benzyl (B1604629) groups, to selectively target specific hydroxyl sites during reactions like esterification or glycosylation wikidata.org. For instance, acylation of tannins, typically performed with acetic anhydride (B1165640) in pyridine, is a well-known method for characterization, as it renders tannins soluble in organic solvents, enabling analysis by techniques like NMR nih.govhmdb.ca.

Oxidative Coupling of Galloyl Esters in Synthetic Routes

Oxidative coupling of galloyl esters is a cornerstone reaction in the synthesis of ellagitannins, leading to the formation of key structural motifs such as the hexahydroxydiphenoyl (HHDP) and dehydrohexahydroxydiphenoyl (DHHDP) units nih.govnih.govcdutcm.edu.cnuni.lunih.gov. These biaryl linkages are central to the structural diversity and complexity of ellagitannins.

Historically, it was believed that HHDP was formed directly via simple oxidative coupling of two galloyl groups nih.govnih.gov. However, more recent studies suggest that the DHHDP group is often the initial product of this oxidative coupling, with subsequent reductive metabolism yielding HHDP esters nih.govnih.gov.

Various reagents and conditions have been explored for this critical coupling step. Lead(IV) acetate (B1210297) (Pb(OAc)₄) has been used for diastereoselective and regioselective oxidative coupling of galloyl esters cdutcm.edu.cnuni.lu. Copper(II) chloride (CuCl₂) in combination with amines like n-butylamine (BuNH₂) or sparteine has also proven effective for oxidative phenol coupling, enabling the formation of HHDP units with controlled stereochemistry nih.govnih.govresearchgate.net. For instance, the Kawabata group reported a remarkable strategy for constructing the 3,6-O-(R)-HHDP-bridged glucose using CuCl₂ and (+)-sparteine, achieving high yields and stereoselectivity researchgate.net.

Challenges in Total Synthesis of C-Arylglucosidic Ellagitannins

The total synthesis of C-arylglucosidic ellagitannins, including complex structures like Camelliatannin A, presents formidable challenges for synthetic organic chemists. These challenges stem from their unique structural architectures, which often feature a C-C bond linking the anomeric carbon of an "open-chain" glucose core to a galloyl-derived unit, which can be part of an atropoisomeric hexahydroxydiphenoyl (HHDP) or nonahydroxytriphenoyl (NHTP) unit nih.govnih.govcdutcm.edu.cnbg.ac.rs.

Key issues that must be addressed to accomplish the synthesis of C-arylglucosidic ellagitannins include:

Opening of the sugar ring: The glucose core often needs to be in an open-chain form for the C-arylglucosidation reaction nih.govbg.ac.rs.

C-arylglucosidation reaction: Forming the stable carbon-carbon bond between the glucose and the aromatic moiety is a critical and often challenging step nih.govbg.ac.rs.

Atroposelective intramolecular biaryl coupling: The construction of the HHDP or NHTP unit involves forming a biaryl axis with specific atropisomerism, which requires precise control over the coupling reaction nih.govnih.govbg.ac.rs. Achieving atroposelectivity is particularly difficult due to the rotational restriction around the biaryl bond.

Stereoselective linkages: Generating stereoselective linkages of galloyl-derived biphenyl (B1667301) moieties across different sites of the glucose core is complex and can lead to relatively small yields nih.gov.

Multiple hydroxyl groups: The presence of numerous hydroxyl groups necessitates elaborate protecting group strategies and careful control over reaction conditions to achieve desired regioselectivity without undesired side reactions nih.govscispace.com.

Despite these challenges, significant progress has been made, with the total synthesis of several C-glucosidic ellagitannins demonstrating the feasibility of these complex molecular constructions nih.govthegoodscentscompany.combg.ac.rs. Continued research in biomimetic approaches and development of novel regioselective and stereoselective methodologies are crucial for expanding the accessibility of this compound and its analogues for further study.

Compound Names and PubChem CIDs

Advanced Analytical Methodologies for Camelliatannin a Research

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating Camelliatannin A from complex biological matrices, assessing its purity, and quantifying its presence.

High-Performance Liquid Chromatography (HPLC) is a widely utilized and predominant method for the detection, separation, and quantification of various compounds, including complex natural products. jneonatalsurg.com Its advantages lie in its speed, specificity, accuracy, precision, and suitability for automation. jneonatalsurg.com In the context of natural product research, HPLC is employed to monitor fractions during isolation processes, ensuring the collection of target compounds. jocpr.com For instance, HPLC coupled with photodiode array detection (HPLC-DAD) has been effectively used for the qualitative and quantitative analysis of polyphenols, such as catechins, in Camellia sinensis extracts, demonstrating its applicability to compounds structurally related to this compound. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the qualitative and quantitative power of mass spectrometry. This combination is crucial for the identification, structural characterization, and quantification of complex mixtures, offering high sensitivity. thegoodscentscompany.com LC-MS/MS (tandem mass spectrometry) is specifically applied for the analysis of phenolic compounds and ellagitannins, providing detailed information on their mass-to-charge ratios (m/z), secondary fragments, and isotopic distributions for compound identification. nih.govmdpi.comdntb.gov.ua The analysis can be performed in both positive and negative ion modes, which helps confirm the presence of compounds based on their protonated molecular ion peaks and characteristic fragmentation patterns. researchgate.net

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advanced analytical technique that offers enhanced chromatographic resolution and sensitivity compared to conventional HPLC, making it particularly suitable for monitoring degradation products. organomation.com UPLC-MS/MS methods are crucial for stability studies, enabling the quantification and identification of a compound and its degradants. researchgate.net For example, UPLC-MS/MS has been successfully applied to investigate the degradation kinetics of saponins (B1172615) from Camellia oleifera seeds, revealing their rapid degradation patterns in environmental matrices. nih.gov This highlights the utility of UPLC-MS for monitoring the stability and degradation pathways of complex natural products within the Camellia genus. Proper sample preparation, including the removal of potential interferences, concentration of analytes, and ensuring sample stability, is paramount for obtaining accurate and reliable UPLC-MS results. organomation.com

Spectroscopic Techniques for Structural Validation and Characterization

Spectroscopic techniques are fundamental for elucidating the precise chemical structure of this compound and validating its identity.

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H, ¹³C) and 2D (HSQC, HMBC) techniques, is indispensable for mapping carbon-proton correlations and identifying complex structural features such as glycosylation patterns. researchgate.net For this compound (identified as compound IX), ¹³C-NMR data obtained from its isolation from Camellia japonica L. provide critical insights into its carbon skeleton and functional groups. jocpr.com

Table 1: Selected ¹³C-NMR Data for this compound (Compound IX) from Camellia japonica L. (126 MHz, Me2CO-d6+D2O) jocpr.com

| Carbon Position | Chemical Shift (δ, ppm) |

| Glucose C-1 | 67.7 |

| Glucose C-2 | 76.9 |

| Glucose C-3 | 70.7 |

| Ester Carbonyl | 167.4, 167.2, 167.7, 168.3 |

Mass Spectrometry (MS), including high-resolution MS (HRMS), is used to determine the molecular weight and fragmentation patterns, providing complementary information for structural elucidation. thegoodscentscompany.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy complements structural elucidation by identifying functional groups and electronic transitions within the molecule, typically in the 200-800 nm range. itwreagents.commrclab.com It is also commonly employed for the quantitative analysis of chromophores. mrclab.com Infrared (IR) spectroscopy characterizes specific functional groups and provides a unique "fingerprint" of the molecule, confirming its identity by analyzing absorption patterns in the 2.5-50 μm (4000-200 cm⁻¹) range. itwreagents.commrclab.com The combined application of these diverse spectroscopic techniques significantly enhances the reliability of structural interpretations for complex natural compounds. nih.gov

Orthogonal Methods for Purity and Identity Validation

Orthogonal validation involves the synergistic use of different, independent analytical methods to confirm the purity and identity of a compound, thereby reducing the possibility of spurious results. technologynetworks.comresearchgate.net For this compound, a robust validation strategy would involve combining chromatographic and spectroscopic techniques. For instance, the purity and identity can be cross-verified by integrating data from HPLC (e.g., using UV detection for purity assessment), NMR spectroscopy for detailed structural confirmation, and LC-MS for molecular weight and fragmentation pattern analysis. researchgate.net When commercial standards are unavailable, reproducing established isolation protocols and cross-referencing spectral data, such as documented NMR shifts, are crucial for validating the compound's identity. jocpr.com Furthermore, employing orthogonal HPLC methods, such as reverse-phase (RP) and strong cation exchange (SCX) separations, can provide complementary information regarding related substances and degradation products, demonstrating high selectivity, accuracy, precision, and sensitivity. nih.gov

Standardization of Bioactivity Assays for Reproducibility

Standardization of bioactivity assays is critical to ensure the reproducibility and comparability of research findings for this compound. For Camellia japonica leaf extracts, which contain various polyphenols including tannins, common antioxidant assays include the DPPH radical scavenging assay and methods for determining total phenolic content (e.g., Folin-Ciocalteu assay with gallic acid as a standard) and total flavonoid content (e.g., using rutin (B1680289) as a standard). ajol.info

Key aspects for standardization include:

Protocol Harmonization: Adhering to established guidelines for reporting experimental details is essential for transparency and reproducibility.

Positive Controls: Including well-characterized reference compounds (e.g., gallic acid for antioxidant assays) allows for a benchmark comparison of activity. ajol.info

Blind Analysis: Utilizing independent researchers for data collection and analysis helps minimize experimental bias.

Consideration of Contextual Variables: Resolving potential contradictions in reported bioactivity data necessitates careful comparison of experimental conditions, such as the specific cell lines used, the type of oxidation assays (e.g., DPPH vs. ORAC), and the precise concentrations of the compound tested.

Solubility and Source: The solubility of tannin compounds can significantly influence assay results, emphasizing the need for proper solubilization techniques. mdpi.com Additionally, the source and concentration of the tannin extract are important factors that can impact observed bioactivity. mdpi.com

Metabolization: The low oral bioavailability of ellagitannins, a class to which this compound belongs, and the variability in gut microbiome-mediated conversion into more bioactive metabolites like urolithins, complicate dose standardization and prediction of therapeutic responses. This highlights the ongoing need for a deeper molecular understanding of these biotransformation processes to improve assay relevance and reproducibility. mdpi.com

Mechanistic Investigations of Biological Activities of Camelliatannin a

In Vitro Cellular and Biochemical Modulatory Effects

Investigations into the in vitro effects of Camelliatannin A explore its interactions with various biological systems at a cellular and biochemical level. While Camellia extracts and other related tannin compounds have demonstrated diverse biological activities, specific mechanistic details for this compound itself are not extensively documented across all areas.

Elucidation of Antioxidant Mechanisms

Antioxidant mechanisms involve the neutralization of reactive oxygen species (ROS) and free radicals, which are critical in preventing oxidative stress and cellular damage.

While various Camellia extracts and certain other camelliatannin variants have been reported to exhibit free radical scavenging activities, specific detailed mechanistic data concerning this compound's direct scavenging of 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydroxyl radicals are not extensively reported in the readily available scientific literature. DPPH is a stable free radical commonly used in in vitro assays to evaluate the antioxidant capacity of compounds by measuring their ability to donate a hydrogen atom or an electron, leading to the decolorization of the DPPH solution. The hydroxyl radical (•OH) is a highly reactive oxygen species that can cause significant damage to biological macromolecules; its scavenging activity is often assessed to determine a compound's ability to neutralize this potent oxidant.

Enzyme Inhibition Kinetics

Investigations into enzyme inhibition kinetics reveal how a compound interacts with and potentially modulates the activity of specific enzymes.

Data Tables: Based on the current comprehensive literature search, specific quantitative data (e.g., IC50 values, kinetic parameters) and detailed research findings focusing solely on the chemical compound "this compound" for the specified biological activities (DPPH, Hydroxyl Radicals, modulation of endogenous antioxidant enzymes, Xanthine (B1682287) Oxidase inhibition, and Alpha-Glucosidase inhibition) are not extensively reported or readily available to construct detailed data tables as requested. The available information often pertains to broader Camellia extracts or other related tannin compounds, rather than this compound specifically.

Human Immunodeficiency Virus Type 1 (HIV-1) Protease Inhibition

This compound, alongside related compounds like Camelliatannin F and Camelliatannin H, isolated from the pericarp of Camellia japonica, has demonstrated potent inhibitory properties against Human Immunodeficiency Virus Type 1 (HIV-1) protease (PR). nih.govresearchgate.netpreprints.orgnih.gov HIV-1 protease is a crucial viral enzyme that plays a vital role in the final stages of the virus's replication cycle. It is responsible for cleaving long polypeptide chains into smaller, functional proteins that are essential for the formation of infectious viral particles. nih.govpreprints.orgjci.org By inhibiting this enzyme, this compound and its analogues can effectively disrupt viral replication, thereby offering a potential mechanism for antiretroviral therapy. nih.govpreprints.org For instance, Camelliatannin H, a compound structurally related to this compound and also found in Camellia japonica, has shown a potent inhibitory activity on HIV-1 PR with an IC50 value of 0.9 µM. researchgate.netnih.gov

Table 1: HIV-1 Protease Inhibitory Activity of Related Camelliatannins

| Compound | Source | Activity against HIV-1 Protease | IC50 (µM) |

| This compound | Camellia japonica | Potent inhibition | Not specified in results |

| Camelliatannin F | Camellia japonica | Potent inhibition | Not specified in results |

| Camelliatannin H | Camellia japonica | Potent inhibition | 0.9 researchgate.netnih.gov |

Cellular Anti-inflammatory Responses (e.g., Nitric Oxide Production Modulation in Macrophages)

While direct mechanistic details for this compound on nitric oxide (NO) production in macrophages are limited in the provided literature, related compounds from Camellia species have shown anti-inflammatory effects. For example, Camelliatannin H, also derived from Camellia japonica, has been reported to stimulate nitric oxide production in macrophages. koreascience.kr More broadly, polyphenols from Camellia species, such as Camellia fascicularis and Camellia sinensis, have demonstrated anti-inflammatory activities by modulating key signaling pathways. These include the inhibition of the activation of NF-κB and MAPK pathways, which are central to inflammatory responses. dovepress.comnih.gov Such modulations can lead to the downregulation of pro-inflammatory cytokines like IL-6, IL-1β, and TNF-α, and in some cases, the upregulation of anti-inflammatory cytokines such as IL-10. dovepress.com Nitric oxide, produced by macrophages, plays a complex role in inflammation, and its modulation is a target for anti-inflammatory agents. mdpi.comfrontiersin.org

Antimicrobial and Antifungal Activity Mechanisms

The broader class of tannins, to which this compound belongs, are known to exhibit antimicrobial and antifungal properties. nih.gov Extracts from Camellia sinensis (tea), which are rich in polyphenolic compounds including tannins, have demonstrated significant antifungal activity against various Candida species, such as Candida albicans, Candida glabrata, and Candida tropicalis. nih.govmdpi.comnih.govrsdjournal.org The general mechanism by which tannins exert their antimicrobial effects often involves their ability to bind with other large molecules, including proteins, alkaloids, and polysaccharides, which can disrupt microbial cell integrity and function. nih.gov While specific mechanistic details for this compound's antimicrobial or antifungal action are not explicitly detailed, its classification as a tannin suggests it may contribute to the observed activities of Camellia extracts against various pathogens. researchgate.net

In Vitro Cellular Cytotoxic and Anti-proliferative Mechanisms

This compound has been investigated for its cytotoxic and anti-proliferative effects on various cancer cell lines. Research indicates that this compound, derived from Camellia japonica, can inhibit the growth of colon cancer cells and induce both apoptosis and cell cycle arrest. googleapis.comgoogleapis.comepo.org These findings highlight its potential as an agent that can interfere with the uncontrolled proliferation characteristic of cancer cells.

This compound has been shown to induce apoptosis in cancer cell lines, particularly in colon cancer cells. googleapis.comepo.org Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or abnormal cells. frontiersin.org The induction of apoptosis in cancer cells is a highly desirable outcome for anticancer agents, as it leads to the selective elimination of malignant cells without causing excessive damage to healthy tissues. frontiersin.org While the specific pathways for this compound's pro-apoptotic effects are not fully detailed in the provided information, general mechanisms of apoptosis induction by natural products often involve disrupting mitochondrial function, activating caspases (a family of proteases critical for apoptosis), and modulating anti-apoptotic proteins like Bcl-2. frontiersin.orgnih.gov

Beyond inducing apoptosis, this compound has also been linked to the alteration of cell cycle progression, leading to cell cycle arrest in human colon, liver, and lung cancer cell lines. googleapis.comgoogleapis.com Cell cycle arrest is a regulatory mechanism that halts cell division, allowing time for DNA repair or triggering apoptosis if damage is irreparable. fiveable.me By inducing cell cycle arrest, this compound can prevent cancer cells from continuing their uncontrolled proliferation. This mechanism is considered a hallmark of cancer therapy, as many anticancer treatments aim to induce cell cycle arrest to promote cell death. fiveable.me

Studies involving Camellia japonica, the source of this compound, have indicated its influence on cellular signaling pathways, including those involved in inflammation and cancer progression. googleapis.comkaist.ac.kr While explicit details on specific pathways modulated solely by this compound are not extensively provided, the compound's association with anti-proliferative and pro-apoptotic effects suggests an interaction with critical signaling cascades that regulate cell growth, survival, and death. For instance, other Camellia species extracts have been shown to inhibit key inflammatory signaling pathways such as NF-κB and MAPK, which are also frequently dysregulated in cancer. dovepress.comnih.govnih.gov Further research is warranted to elucidate the precise signaling pathways modulated by this compound in various cellular contexts.

Bone Resorption Inhibition Mechanisms (e.g., Ca release modulation in mouse calvaria)

While extensive research has been conducted on compounds from Camellia japonica regarding bone health, specific mechanistic investigations focusing solely on this compound's role in bone resorption inhibition, particularly concerning calcium release modulation in mouse calvaria, are not explicitly detailed in the available literature. However, a related compound, Camelliatannin D, a complex tannin isolated from the leaves and fruits of Camellia japonica L., has been identified as an inhibitor of Ca release from mouse calvaria. This compound is notable as the first example of a complex tannin composed of a dimeric hydrolyzable tannin and a flavan-3-ol (B1228485), demonstrating an inhibitory effect on bone resorption. nih.govresearchgate.net

Preclinical In Vivo (Animal Model) Mechanistic Studies

Preclinical studies utilizing animal models have provided insights into the broader biological effects of Camellia japonica extracts, from which this compound is derived, and other related compounds.

Anti-hyperuricemic Effects in Induced Animal Models

Studies on the ethanol (B145695) extract of Camellia japonica leaf (ECJL) in potassium oxonate-induced hyperuricemic mouse models have demonstrated significant anti-hyperuricemic effects. ECJL was effective in reducing serum uric acid levels and inhibiting liver and serum xanthine oxidase (XO) activity. This suggests that the anti-hyperuricemic effects of the extract, which contains various bioactive compounds including tannins like this compound, are mainly exerted through the inhibition of XO activity. The extract reduced uric acid levels at doses of 100–300 mg/kg, significantly inhibiting both liver and serum XO activity. spandidos-publications.comspandidos-publications.com

Systemic Antioxidant Modulations in Animal Systems

The extract of Camellia japonica leaf (ECJL) has been shown to possess strong antioxidant activities in in vivo animal systems. spandidos-publications.comspandidos-publications.com Furthermore, a novel flavonol glycoside, camellianoside, also isolated from Camellia japonica leaves, exhibited higher antioxidant activities compared to reference antioxidants such as L-cysteine and L-ascorbic acid in diphenylpicrylhydrazyl (DPPH) radical scavenging assays. researchgate.net These findings indicate that components within Camellia japonica, including its tannin constituents, contribute to systemic antioxidant modulation within animal models, potentially by enhancing endogenous antioxidant systems. animbiosci.org

Influence on Gut Microbiota and Related Physiological Endpoints in Animal Models

While the influence of plant-derived compounds, including polyphenols and antioxidants, on gut microbiota and related physiological endpoints in animal models is a recognized area of research, specific mechanistic studies directly detailing the impact of this compound on gut microbiota composition or its modulation of physiological endpoints in animal models were not explicitly found in the provided literature. General research indicates that antioxidants can influence the gut microbiome by altering the redox environment, modulating the activity of gut bacteria involved in fermentation and short-chain fatty acid (SCFA) production, and reducing gut inflammation, which can favor the growth of beneficial microbial species. mdpi.com The gut microbiota plays a significant role in host physiology, influencing various systems including metabolism and immunity. mdpi.commayo.edu However, the precise mechanisms by which this compound specifically influences these interactions in animal models require further dedicated investigation.

Structure Activity Relationship Sar Studies of Camelliatannin a and Its Analogues

Identification of Key Structural Motifs for Specific Biological Activities

The unique chemical architecture of Camelliatannin A, a complex tannin, is central to its biological effects. foodb.ca This class of tannins is characterized by a catechin (B1668976) unit linked to a gallotannin or ellagitannin. foodb.ca The specific arrangement and components of this structure dictate its interactions with biological targets.

Complex tannins, such as this compound, feature a flavan-3-ol (B1228485) linked to the C-1 position of an open-chain glucose in the hydrolyzable tannin moiety through a carbon-carbon bond. mdpi.com This C-glucosidic linkage is a notable feature that influences the molecule's stability and conformational properties.

The three-dimensional arrangement of atoms, or stereochemistry, plays a pivotal role in the biological activity of molecules. longdom.org In the context of this compound and its analogues, the stereochemical configuration and substitution patterns are distinguishing features that can lead to varied biological effects. For example, this compound and its related compounds, Camelliatannins F and G, differ in their stereochemical configurations and substitution patterns, which likely influences their interactions with biological targets. vulcanchem.com

Recent analyses have highlighted that the axial chirality at the C-1 position of the glucose in ellagitannin glycosides, including compounds structurally related to this compound, affects their three-dimensional conformation. This, in turn, can modulate their interaction with biological macromolecules. The specific stereochemistry of the linkage between the constituent parts of the molecule can alter properties such as hydrogen-bonding capacity, which is critical for molecular recognition and binding affinity.

Computational Approaches for SAR Prediction

To further elucidate the structure-activity relationships of this compound and its analogues, various computational methods are employed. These in silico techniques provide valuable insights into the molecular interactions that underpin their biological activities.

Molecular docking is a computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. banglajol.info This technique is instrumental in SAR studies for predicting the binding affinity between a ligand, such as this compound, and a biological target, typically a protein or enzyme. nih.govnih.gov By simulating the docking process, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. researchgate.net The binding energy calculated from these simulations provides a quantitative measure of the binding affinity, which can be correlated with biological activity. colab.ws For compounds from Camellia sinensis, molecular docking has been used to investigate their potential as inhibitors of enzymes like acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov

Table 1: Key Computational Techniques in SAR Studies

| Computational Method | Application in SAR | Key Insights |

|---|---|---|

| Molecular Docking | Predicts binding orientation and affinity of a ligand to a target protein. | Identifies potential biological targets and key binding interactions. |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior and stability of the ligand-target complex. | Assesses the stability of binding and conformational changes over time. |

| Density Functional Theory (DFT) | Calculates the electronic structure and conformation of molecules. | Determines the most stable 3D structure and electronic properties of the ligand. |

Following molecular docking, molecular dynamics (MD) simulations are often employed to assess the stability of the predicted ligand-target complex over time. nih.gov MD simulations provide a dynamic view of the molecular system, tracking the movements of atoms and molecules over a specific period. libretexts.org This allows for the evaluation of the stability of the interactions identified through docking and can reveal important conformational changes in both the ligand and the target upon binding. knu.edu.af Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), radius of gyration (Rg), and the number of hydrogen bonds, which collectively provide a measure of the complex's stability and rigidity. nih.govcolab.ws

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org In the context of SAR, DFT calculations are valuable for determining the most stable three-dimensional conformation of a molecule and for understanding its electronic properties. jns.edu.afnih.gov For instance, DFT has been used to characterize the structure of a new ellagitannin metabolite, Camelliatannin I, by calculating its NMR chemical shifts. researchgate.netcolab.ws These calculations can provide a deeper understanding of the molecule's intrinsic properties that influence its reactivity and interaction with biological targets. rsc.org

Comparative Analysis with Structurally Similar Compounds and Their Activities

Structurally related compounds to this compound include other members of the camelliatannin family, as well as other hydrolyzable and complex tannins. These compounds share common structural motifs but differ in specific substitutions or linkages, leading to a spectrum of biological activities.

Key Structural Features Influencing Activity:

Galloyl Groups: The number and position of galloyl groups are crucial for many biological activities, including antioxidant and enzyme inhibitory effects. Increased galloylation can enhance protein binding affinity. nih.gov

Hexahydroxydiphenoyl (HHDP) Group: The presence of the HHDP group, which upon hydrolysis yields ellagic acid, is a defining feature of ellagitannins and is often associated with potent antioxidant and anti-inflammatory properties.

Glycosidic Linkage: The nature and position of the glycosidic bond can affect the compound's solubility, stability, and interaction with biological targets.

A comparative analysis of this compound and its analogues with other structurally related tannins reveals important insights into their SAR. For instance, the dimeric nature of some related tannins can lead to enhanced biological activities compared to their monomeric counterparts.

The following table provides a comparative overview of this compound and structurally similar compounds, highlighting their key structural differences and reported biological activities.

| Compound | Core Structure | Key Structural Modifications | Reported Biological Activities |

| This compound | Epicatechin + C-glucosidic ellagitannin | C-glucosyl ellagitannin moiety linked to an epicatechin core. researchgate.net | Antioxidant, Antifungal, HIV-1 protease inhibition, Cytotoxic potential. researchgate.netscielo.br |

| Camelliatannin B | Epicatechin + C-glucosidic ellagitannin | Isomeric with this compound. | Similar to this compound. |

| Camelliatannin D | Epicatechin + C-glucosidic ellagitannin | Differs in the linkage of the ellagitannin moiety. | Inhibitor of bone resorption. scielo.br |

| Camelliatannin H | Dimeric hydrolyzable tannin | Lacks a flavanol unit. | Potent HIV-1 protease inhibition. researchgate.net |

| Pedunculagin | Glucose core with two HHDP groups | Typical ellagitannin structure. nih.gov | Antioxidant. nih.gov |

| Corilagin | Glucose core with galloyl and HHDP groups | A simpler ellagitannin. nih.gov | Antitumor, Antimicrobial. nih.gov |

| (-)-Epigallocatechin (B1671488) gallate (EGCG) | Flavan-3-ol | A major catechin in green tea. nih.govnih.gov | Antioxidant, Antitumor. nih.gov |

This comparative analysis underscores that even subtle changes in the chemical architecture of these complex polyphenols can lead to significant differences in their biological activity profiles. The unique combination of an epicatechin unit with a C-glucosidic ellagitannin in this compound and its close analogues provides a distinct structural framework that likely contributes to their specific range of biological effects. Further SAR studies are essential to fully elucidate the therapeutic potential of this class of compounds.

Derivatization and Structural Modification Strategies for Enhanced Biological Functionality

Synthesis of Camelliatannin A Derivatives with Modified Bioactivity Profiles

The synthesis of this compound derivatives with altered biological activities is a key strategy to optimize its therapeutic potential. This can be approached through semi-synthesis, modifying the isolated natural product, or through total synthesis, building analogues from simpler starting materials. Given the complexity of this compound, semi-synthetic approaches are often more practical.

One primary strategy involves the acylation of the numerous hydroxyl groups present on the glucose core and the phenolic moieties. Introducing different acyl groups can modulate the lipophilicity of the molecule, which in turn can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets. For instance, partial acetylation of flavan-3-ol (B1228485) derivatives has been shown to enhance their efficacy as proteasome inhibitors and inducers of cancer cell apoptosis tandfonline.com. This suggests that selective acylation of this compound could yield derivatives with enhanced anticancer properties.

Another approach is glycosylation , the attachment of additional sugar moieties. Glycosylation can significantly impact the water solubility and bioavailability of a compound cirad.fr. The strategic addition of sugars to the this compound scaffold could improve its pharmacokinetic profile, potentially leading to enhanced in vivo efficacy. Studies on other natural products have demonstrated that glycosylation can be a useful strategy to optimize anticancer agents cirad.frnih.gov.

Furthermore, alkylation of phenolic hydroxyl groups can be employed to investigate structure-activity relationships (SAR). By selectively converting hydroxyl groups to ethers, researchers can probe the importance of specific hydrogen-bonding interactions for biological activity.

The following table outlines potential derivatization strategies and their expected impact on the bioactivity of this compound, based on studies of related polyphenols.

| Derivatization Strategy | Potential Modification | Expected Impact on Bioactivity | Rationale |

| Acylation | Introduction of acetyl, benzoyl, or other acyl groups to hydroxyl functions. | Enhanced anticancer activity, altered ADME properties. | Increased lipophilicity can improve cell membrane permeability and interaction with protein targets tandfonline.com. |

| Glycosylation | Attachment of monosaccharide or oligosaccharide units. | Improved water solubility and bioavailability, potentially leading to enhanced in vivo efficacy. | Sugar moieties can increase aqueous solubility and influence transport across biological membranes cirad.fr. |

| Alkylation | Conversion of phenolic hydroxyls to ether linkages (e.g., methylation). | Probing of structure-activity relationships by blocking hydrogen-bonding sites. | Determines the importance of specific hydroxyl groups for target interaction and biological activity. |

Regioselective Modification Techniques for Targeted Functionalization

A significant hurdle in the derivatization of complex molecules like this compound is achieving regioselectivity—the ability to modify a specific functional group among many similar ones. The multiple hydroxyl groups on the glucose core and the various phenolic rings of this compound are all potential sites for reaction.

Enzyme-catalyzed reactions offer a powerful tool for regioselective modifications. Glycosyltransferases, for example, can catalyze the attachment of sugar molecules to specific hydroxyl groups on a polyphenol scaffold with high precision dtu.dk. This approach could be used to generate specific glycosylated derivatives of this compound for biological evaluation.

More advanced techniques involve the use of organocatalysts and metal-based catalysts that can direct reactions to specific positions on a sugar backbone. For instance, catalyst-controlled regioselective introduction of a galloyl group into the inherently less reactive hydroxyl group of a glucoside has been demonstrated nih.gov. Such methods could potentially be adapted for the regioselective acylation of the glucose unit within this compound.

The development of regioselective techniques is crucial for systematically exploring the structure-activity relationships of this compound. By modifying specific sites on the molecule, researchers can identify the key structural features responsible for its biological effects.

The table below summarizes potential regioselective modification techniques applicable to this compound.

| Technique | Description | Potential Application to this compound |

| Enzymatic Catalysis | Use of enzymes like glycosyltransferases or lipases to catalyze reactions at specific positions. | Regioselective glycosylation or acylation of the glucose core or phenolic hydroxyls. |

| Protecting Group Chemistry | Sequential protection and deprotection of hydroxyl groups to allow for site-specific reactions. | Targeted modification of any specific hydroxyl group on the molecule. |

| Organocatalysis | Use of small organic molecules to catalyze and direct reactions to a specific site. | Regioselective acylation of the glucose moiety nih.gov. |

Strategic Design of Analogues for Improved Molecular Interactions

The strategic design of this compound analogues aims to create novel molecules with enhanced affinity and specificity for their biological targets. This process often begins with understanding the structure-activity relationships of the parent compound.

One approach is to synthesize analogues with modified hexahydroxydiphenoyl (HHDP) groups . The HHDP unit is a key structural feature of many ellagitannins and is often crucial for their biological activity. Modifications could include altering the stereochemistry of the biphenyl (B1667301) linkage or replacing the galloyl-derived units with other aromatic systems. The synthesis of the HHDP group itself is a complex chemical challenge, but methods have been developed for its construction researchgate.net.

Another strategy focuses on the flavan-3-ol moiety . In this compound, this is an epicatechin unit. The synthesis of analogues with different flavan-3-ol components (e.g., catechin (B1668976), gallocatechin) could lead to derivatives with altered target-binding properties. The chemical diversity of flavan-3-ols provides a rich source of building blocks for analogue design mdpi.com.

Computational modeling can play a significant role in the rational design of analogues. By simulating the interaction of this compound with a known or putative biological target, researchers can identify key binding interactions. This information can then be used to design analogues that are predicted to have stronger or more specific interactions.

The total synthesis of complex natural products and their analogues provides the ultimate flexibility in molecular design mdpi.comresearchgate.net. While the total synthesis of this compound itself has not been reported, the successful synthesis of other complex C-glucosidic ellagitannins, such as vescalagin, demonstrates that such undertakings are feasible and provide a powerful platform for creating novel bioactive compounds nih.govresearchgate.net.

The following table presents strategic approaches to the design of this compound analogues.

| Design Strategy | Approach | Desired Outcome |

| Modification of the HHDP Group | Altering the stereochemistry or aromatic components of the HHDP unit. | Enhanced binding affinity and specificity for biological targets. |

| Variation of the Flavan-3-ol Moiety | Replacing the epicatechin unit with other flavan-3-ols. | Improved molecular interactions and potentially altered biological activity profile. |

| Computational-Guided Design | Using molecular modeling to predict and design analogues with improved target binding. | Rational design of more potent and selective inhibitors or modulators. |

| Total Synthesis | Complete chemical synthesis of novel analogues with significant structural modifications. | Access to a wide range of structurally diverse compounds for biological screening. |

Research Gaps, Challenges, and Future Perspectives in Camelliatannin a Research

Complete Elucidation of Biosynthetic Pathways and Regulatory Mechanisms

A primary research gap is the incomplete understanding of the biosynthetic pathway of Camelliatannin A. While the general routes for tannin biosynthesis are known to originate from the shikimate pathway to produce gallic acid, which then forms more complex structures, the specific enzymatic steps and genetic regulation leading to this compound are not fully elucidated. doi.orgmdpi.comnih.gov The biosynthesis of complex tannins involves multiple steps, including the formation of galloylglucose derivatives and subsequent oxidative coupling. doi.org However, the specific enzymes—such as glycosyltransferases, acyltransferases, and oxidases—that assemble the unique structure of this compound, featuring a flavan-3-ol (B1228485) (epicatechin) unit attached to a C-glucosidic ellagitannin moiety, remain to be identified and characterized. conicet.gov.arresearchgate.net

Current challenges include the complexity of plant secondary metabolism and the difficulty in identifying and isolating the low-abundance enzymes involved. frontiersin.org Furthermore, the regulatory network, including transcription factors and signaling molecules that control the expression of biosynthetic genes in response to developmental cues or environmental stress, is unknown. nih.gov

Future research should focus on integrated 'omics' approaches, including genomics, transcriptomics, and proteomics of Camellia species, to identify candidate genes. nih.govwhiterose.ac.uk Techniques like chemoproteomics, which uses activity-based probes to identify functional enzymes directly from plant tissues, offer a promising avenue for accelerating the discovery of the specific catalysts in the this compound pathway. frontiersin.org Elucidating this pathway is fundamental for potential metabolic engineering efforts to enhance its production in plants or heterologous systems.

Table 1: Gaps and Future Directions in this compound Biosynthesis Research

| Research Gap | Key Challenges | Future Perspectives |

|---|---|---|

| Lack of identified specific enzymes (transferases, oxidases) for its formation. | Low abundance of enzymes; complexity of plant metabolic networks. | Use of chemoproteomics and integrated 'omics' to identify candidate genes and enzymes. frontiersin.orgwhiterose.ac.uk |

| Unknown regulatory mechanisms (transcription factors, signaling pathways). | Dynamic and tissue-specific gene expression patterns. | Co-expression network analysis to link regulatory genes with biosynthetic genes. nih.gov |

Development of Efficient and Scalable Total Synthesis Protocols

The chemical synthesis of complex natural products like this compound presents a formidable challenge that has yet to be overcome. nih.govust.hk Currently, there are no reported total synthesis protocols for this compound. The primary challenge lies in its intricate molecular architecture, which includes multiple stereocenters, a labile glycosidic bond, and numerous phenolic hydroxyl groups that require sophisticated protection and deprotection strategies. nih.gov

Achieving stereocontrol during the formation of the flavan-3-ol unit and its linkage to the glucose core is a significant hurdle. Furthermore, constructing the hexahydroxydiphenoyl (HHDP) group characteristic of ellagitannins and controlling the regioselectivity of its esterification are highly complex transformations. The development of a synthesis protocol that is not only successful but also efficient and scalable for producing sufficient quantities for extensive biological testing remains a major unmet goal in organic chemistry. nih.govscripps.edu

Future work in this area must focus on creating novel synthetic methodologies. This could involve developing new protecting groups for polyphenols, pioneering stereoselective glycosylation methods compatible with complex substrates, and designing biomimetic strategies that mimic the plant's enzymatic oxidative coupling to form key bonds. ust.hk Success in the total synthesis of this compound would not only confirm its structure but also enable the creation of structural analogs for structure-activity relationship (SAR) studies.

Comprehensive In Vivo Mechanistic Studies in Relevant Animal Models

While some studies have investigated the biological effects of crude extracts from Camellia japonica, which contain this compound, there is a significant lack of comprehensive in vivo studies using the purified compound. conicet.gov.arspandidos-publications.comscispace.com Research on extracts has suggested potential anti-inflammatory and anti-hyperuricemic effects in animal models. spandidos-publications.comkoreascience.kr For instance, an ethanol (B145695) extract of C. japonica leaf was shown to inhibit xanthine (B1682287) oxidase and reduce serum uric acid levels in mice. spandidos-publications.com However, these effects cannot be definitively attributed to this compound without studies on the isolated molecule.

A major gap is the absence of data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound. It is crucial to determine whether the compound is absorbed intact, or if it is metabolized by gut microbiota into smaller, more bioavailable molecules, such as urolithins, which is common for other ellagitannins. mdpi.com

Future research must utilize purified this compound in well-designed animal models relevant to the diseases it is hypothesized to affect. researchgate.net Such studies should aim to elucidate its precise mechanism of action, identify its metabolic fate, and confirm its efficacy and target organ effects. This is a necessary step to validate the therapeutic potential suggested by in vitro and crude extract studies.

Exploration of Novel Molecular Targets and Pathways

The full spectrum of molecular targets and cellular pathways modulated by this compound is largely unexplored. Research on related tannins suggests interactions with a wide range of biological processes, but specific data for this compound is sparse. doi.orgnih.gov

Epigenetic modification—changes in gene expression without altering the DNA sequence—is an emerging area in the study of dietary polyphenols. However, there is currently no published research investigating the potential of this compound to act as an epigenetic modulator. Other polyphenols have been shown to influence the activity of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs), thereby altering gene expression patterns related to inflammation and cell proliferation. This remains a completely unexplored and potentially significant mechanism of action for this compound. Future studies should assess its ability to alter DNA methylation patterns and histone modifications in relevant cell models.

While extracts of C. japonica have been shown to inhibit inflammatory pathways such as NF-κB and MAPK, the specific effects of isolated this compound on these and other signaling cascades are not well defined. conicet.gov.arkoreascience.kr Many critical cellular signaling pathways, including the Wnt/β-catenin, Notch, and Hippo pathways, which are fundamental in development and disease, have not been investigated in the context of this compound. A systematic screening of its effects across a broad range of signaling networks is needed to uncover novel mechanisms and potential therapeutic applications.

Table 2: Unexplored Molecular Targets and Pathways for this compound

| Area of Exploration | Current Status | Future Research Direction |

|---|---|---|

| Epigenetic Modulation | No specific data available for this compound. | Investigate effects on DNA methylation and histone modification enzymes (DNMTs, HDACs). |